molecular formula C9H10O2 B1345598 4-Methoxy-3-methylbenzaldehyde CAS No. 32723-67-4

4-Methoxy-3-methylbenzaldehyde

Cat. No. B1345598
CAS RN: 32723-67-4
M. Wt: 150.17 g/mol
InChI Key: MYLBIQHZWFWSMH-UHFFFAOYSA-N
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Patent
US07767667B2

Procedure details

A stirred solution of 180 mL (1.6 Molar in hexane: 0.29 mole) of n-butyllithium in 250 mL of THF was cooled to below −60° C., and a solution of 50 grams (0.26 mole) of 5-bromo-2-methoxytoluene (commercially available) was added at a rate to maintain the reaction mixture temperature below −55° C. Upon completion of addition, the reaction mixture was cooled to about −60° C. to −70° C. where it stirred for 70 minutes. After this time, 80 mL (0.99 mole) of DMF was added to the reaction mixture at a rate to maintain the reaction mixture temperature below −50° C. Upon completion of addition, the reaction mixture was poured into an aqueous dilute sodium chloride solution, and then it was extracted with two portions of diethyl ether. The combined extracts were washed with one portion of an aqueous dilute sodium chloride solution, with one portion of an aqueous saturated sodium chloride solution, and then dried with sodium sulfate. The mixture was filtered and the filtrate was concentrated under reduced pressure, yielding 35.7 grams of a residual oil. The oil was purified by column chromatography on silica gel using mixtures of hexane and ethyl acetate as eluant. The appropriate fractions of eluate were combined and concentrated under reduced pressure, yielding 23.2 grams of the subject compound. The NMR spectrum was consistent with the proposed structure.
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:8]=[CH:9][C:10]([O:14][CH3:15])=[C:11]([CH3:13])[CH:12]=1.CN([CH:19]=[O:20])C.[Cl-].[Na+]>C1COCC1>[CH3:15][O:14][C:10]1[CH:9]=[CH:8][C:7]([CH:19]=[O:20])=[CH:12][C:11]=1[CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
180 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C)OC
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 70 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction mixture temperature below −55° C
ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to about −60° C. to −70° C. where it
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction mixture temperature below −50° C
ADDITION
Type
ADDITION
Details
Upon completion of addition
EXTRACTION
Type
EXTRACTION
Details
it was extracted with two portions of diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with one portion of an aqueous dilute sodium chloride solution, with one portion of an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
COC1=C(C=C(C=C1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 35.7 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.